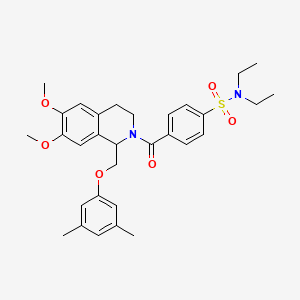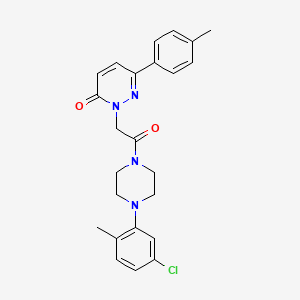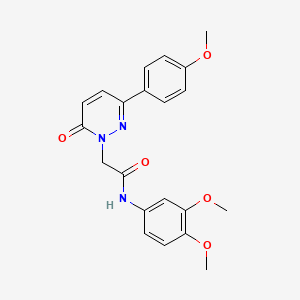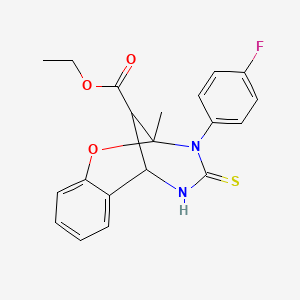![molecular formula C27H24N4O4 B14966141 3-[6-(3,4-Dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidin-7-YL]phenyl methyl ether](/img/structure/B14966141.png)
3-[6-(3,4-Dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidin-7-YL]phenyl methyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[6-(3,4-Dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidin-7-YL]phenyl methyl ether is a complex organic compound with a unique structure that combines multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(3,4-Dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidin-7-YL]phenyl methyl ether typically involves multi-step organic reactions. The initial step often includes the formation of the chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine core through a cyclization reaction. This is followed by the introduction of the 3,4-dimethoxyphenyl group via a Friedel-Crafts alkylation reaction. The final step involves the etherification of the phenyl group with methyl ether under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for the cyclization step and the employment of catalytic systems to enhance the efficiency of the Friedel-Crafts alkylation.
Análisis De Reacciones Químicas
Types of Reactions
3-[6-(3,4-Dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidin-7-YL]phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions vary depending on the desired substituent but often involve the use of strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-[6-(3,4-Dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidin-7-YL]phenyl methyl ether has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 3-[6-(3,4-Dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidin-7-YL]phenyl methyl ether involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-[6-(3,4-Dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidin-7-YL]phenyl methyl ether: shares similarities with other triazolo[1,5-A]pyrimidine derivatives.
Other similar compounds: include those with different substituents on the phenyl or chromeno groups, which may alter their chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.
Propiedades
Fórmula molecular |
C27H24N4O4 |
|---|---|
Peso molecular |
468.5 g/mol |
Nombre IUPAC |
9-(3,4-dimethoxyphenyl)-11-(3-methoxyphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
InChI |
InChI=1S/C27H24N4O4/c1-32-18-8-6-7-16(13-18)25-23-24(30-27-28-15-29-31(25)27)19-9-4-5-10-20(19)35-26(23)17-11-12-21(33-2)22(14-17)34-3/h4-15,25-26H,1-3H3,(H,28,29,30) |
Clave InChI |
SRMFKPUFIGVFKI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NC=NN5C3C6=CC(=CC=C6)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-Methoxy-2-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14966068.png)
![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B14966070.png)
![N-(4-ethoxyphenyl)-2-[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B14966075.png)


![4-butoxy-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B14966109.png)

![N-(4-chlorophenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14966130.png)
![3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B14966137.png)
![N-benzyl-1-(2,4-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14966139.png)
![3-hydroxy-1-(3-methylphenyl)-3-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B14966147.png)
![2-[(4-chlorobenzyl)sulfanyl]-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one](/img/structure/B14966157.png)
